N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 2-(methylthio)phenyl group and at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. Key structural attributes include:
- 1,3,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
- Dihydrobenzo[b][1,4]dioxine carboxamide: Contributes planar aromaticity and hydrogen-bond acceptor/donor sites.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-15-9-5-2-6-11(15)17-20-21-18(25-17)19-16(22)14-10-23-12-7-3-4-8-13(12)24-14/h2-9,14H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVNCQGTGXHYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the oxadiazole ring and methylthio group, suggest diverse interactions with biological macromolecules.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been shown to be effective against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Organisms | Activity |
|---|---|---|
| This compound | Staphylococcus aureus, Enterococcus faecalis | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Preliminary results suggest that it exhibits cytotoxic effects on several cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Induction of apoptosis |
| A549 | 0.52 | Inhibition of cell proliferation |
The mechanisms underlying the biological activity of this compound are complex and multifaceted. They include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can interact with various cellular receptors influencing signaling pathways that lead to apoptosis.
- Gene Expression Modulation : Changes in gene expression profiles have been noted in treated cells, indicating a potential for altering cellular responses.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in treating cancer and infection:
- A study demonstrated that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Another investigation into the structure–activity relationship (SAR) revealed that substituents on the oxadiazole ring significantly affect biological activity and potency .
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular pathways. The compound has shown effectiveness against several cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Studies:
- A study demonstrated that compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines including SNB-19 and OVCAR-8 .
- Another investigation reported that oxadiazole derivatives could effectively inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells, with IC50 values between 0.47 µM and 1.4 µM .
Antimicrobial Properties
Broad-Spectrum Activity:
The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing bioactivity.
Research Findings:
- In vitro studies have shown that related oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- A study highlighted the dual antimicrobial and anticancer activity of oxadiazole derivatives by targeting specific enzymes crucial for microbial survival and cancer cell proliferation .
Drug Design and Development
Structure-Activity Relationship (SAR):
Understanding the SAR of oxadiazole compounds is vital for optimizing their therapeutic efficacy. Modifications to the methylthio group or the dioxine moiety can enhance biological activity or selectivity towards specific targets.
Computational Studies:
Recent advances in computational chemistry allow for the modeling of interactions between these compounds and biological targets. Docking simulations have provided insights into binding affinities and potential modifications to improve efficacy .
Comparison with Similar Compounds
Structural Analogues with Varied Oxadiazole Substituents
The target compound shares a 1,3,4-oxadiazole scaffold with several derivatives synthesized via similar methods (–2, 9, 11). Key differences lie in substituent groups, which influence physicochemical and biological properties:
| Compound Name | Substituent on Oxadiazole | Synthesis Method | Yield (%) | Purity (%) | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | 2-(Methylthio)phenyl | Not reported | – | – | Methylthio (moderate lipophilicity) |
| N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) | 3-Trifluoromethylphenyl | General B | – | 95–100 | Electron-withdrawing CF₃ group |
| N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) | 4-Bromophenyl | General B | – | 95–100 | Bromine (bulky, polarizable halogen) |
| N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (9) | 2,5-Dichlorophenyl | Not reported | – | – | Dual Cl substituents (high lipophilicity) |
| N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (11) | 4-Fluorophenyl | Not reported | – | – | Fluorine (electron-withdrawing, small size) |
Key Observations :
- Steric Considerations : Bromine (compound 21) and dichlorophenyl (compound 9) substituents introduce steric bulk, which may hinder binding in constrained enzyme pockets .
- Lipophilicity : The methylthio group in the target compound offers balanced lipophilicity, whereas dichlorophenyl (compound 9) increases logP, possibly affecting membrane permeability .
Analogues with Heterocyclic Variations
Compounds with alternative heterocycles or core modifications provide insights into scaffold-specific activity:
| Compound Name | Core Structure | Key Differences | Implications |
|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | – | Optimal metabolic stability |
| N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) | 1,3,4-Oxadiazole | Thiophene replaces dihydrobenzo dioxine | Reduced aromatic planar surface area |
| 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) | 1,3,4-Thiadiazole | Sulfur replaces oxygen in the ring | Altered electronic properties |
| N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide | Isoxazole | Five-membered ring with O and N | Different hydrogen-bonding capabilities |
Key Observations :
- Thiadiazole vs.
- Isoxazole Derivatives : The isoxazole core () introduces a different hydrogen-bonding profile, which may reduce affinity for oxadiazole-specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
